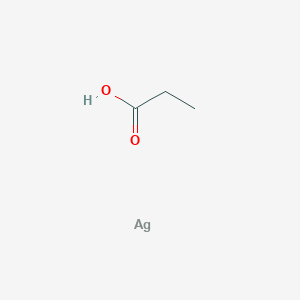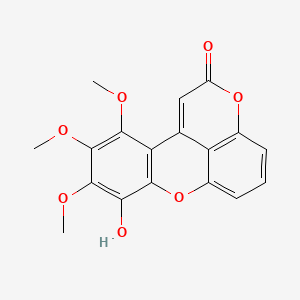
Hydroxytrimethoxy-2H-pyrano(2,3,4-kl)xanthen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydroxytrimethoxy-2H-pyrano[2,3,4-kl]xanthen-2-one is a complex organic compound with the molecular formula C18H14O7 and a molecular weight of 342.29956 It is known for its unique structure, which includes a pyrano-xanthenone core with hydroxy and methoxy functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of hydroxytrimethoxy-2H-pyrano[2,3,4-kl]xanthen-2-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions to form the pyrano-xanthenone core. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of hydroxytrimethoxy-2H-pyrano[2,3,4-kl]xanthen-2-one involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve efficient production. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Hydroxytrimethoxy-2H-pyrano[2,3,4-kl]xanthen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroxy derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of hydroxytrimethoxy-2H-pyrano[2,3,4-kl]xanthen-2-one, such as quinones, hydroxy derivatives, and substituted compounds.
Aplicaciones Científicas De Investigación
Hydroxytrimethoxy-2H-pyrano[2,3,4-kl]xanthen-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of hydroxytrimethoxy-2H-pyrano[2,3,4-kl]xanthen-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. The hydroxy and methoxy groups play a crucial role in its binding affinity and specificity.
Comparación Con Compuestos Similares
Hydroxytrimethoxy-2H-pyrano[2,3,4-kl]xanthen-2-one can be compared with other similar compounds, such as:
Xanthones: These compounds share a similar core structure but differ in their functional groups.
Flavonoids: While they have a different core structure, they exhibit similar biological activities.
Coumarins: These compounds also have a lactone ring and show comparable chemical reactivity.
The uniqueness of hydroxytrimethoxy-2H-pyrano[2,3,4-kl]xanthen-2-one lies in its specific functional groups and the resulting chemical and biological properties.
Propiedades
Número CAS |
87865-18-7 |
|---|---|
Fórmula molecular |
C18H14O7 |
Peso molecular |
342.3 g/mol |
Nombre IUPAC |
6-hydroxy-3,4,5-trimethoxy-8,14-dioxatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2(7),3,5,9,11,13(17)-heptaen-15-one |
InChI |
InChI=1S/C18H14O7/c1-21-16-13-8-7-11(19)24-9-5-4-6-10(12(8)9)25-15(13)14(20)17(22-2)18(16)23-3/h4-7,20H,1-3H3 |
Clave InChI |
UNMIIMSOJXFNMP-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C(C2=C1C3=CC(=O)OC4=C3C(=CC=C4)O2)O)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


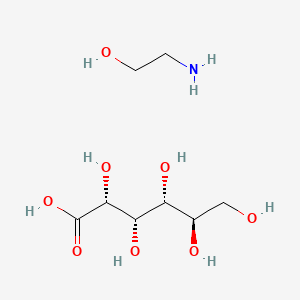
![Coceth-25 [INCI]](/img/structure/B12664055.png)
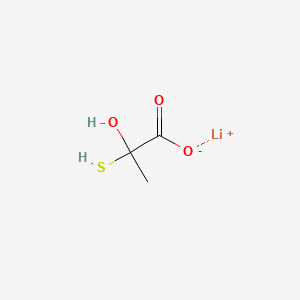


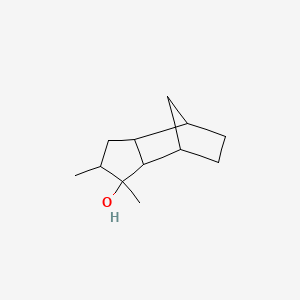
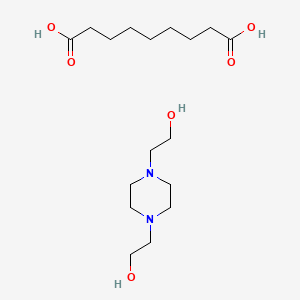
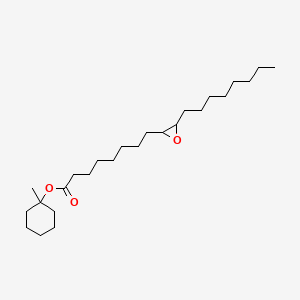

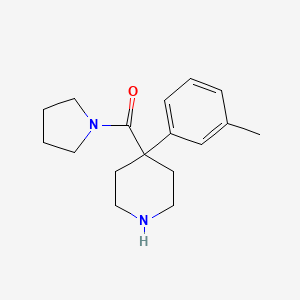

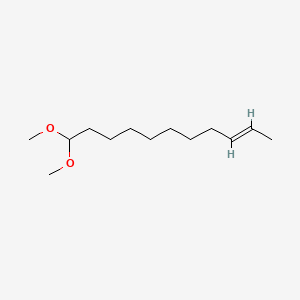
![Octadecanoic acid, 1,4-dioxaspiro[4.5]dec-2-ylmethyl ester](/img/structure/B12664119.png)
